molecular formula C19H16BrN3S B11432918 6-bromo-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11432918
M. Wt: 398.3 g/mol
InChI Key: UFGHAGZGUNKDBI-UHFFFAOYSA-N
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Description

6-bromo-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a 2-methylphenyl group attached to the nitrogen atom, and a 5-methylthiophen-2-yl group at the 2nd position of the imidazo[1,2-a]pyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions: The attachment of the 2-methylphenyl and 5-methylthiophen-2-yl groups can be accomplished through nucleophilic substitution reactions using corresponding halides or organometallic reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the aromatic rings, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction Products: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving imidazo[1,2-a]pyridine derivatives.

    Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine depends on its specific application:

    Pharmacological Action: It may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

    Biological Pathways: It can influence various biological pathways by acting as an agonist or antagonist, depending on its structural features and the target.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure with a chlorine atom instead of bromine.

    6-fluoro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure with a fluorine atom instead of bromine.

    6-iodo-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 6th position imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with molecular targets. This makes it distinct from its halogen-substituted analogs.

Properties

Molecular Formula

C19H16BrN3S

Molecular Weight

398.3 g/mol

IUPAC Name

6-bromo-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H16BrN3S/c1-12-5-3-4-6-15(12)21-19-18(16-9-7-13(2)24-16)22-17-10-8-14(20)11-23(17)19/h3-11,21H,1-2H3

InChI Key

UFGHAGZGUNKDBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(S4)C

Origin of Product

United States

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